molecular formula C8H8N4 B3132022 2-Hydrazinylquinazoline CAS No. 36265-27-7

2-Hydrazinylquinazoline

Cat. No. B3132022
M. Wt: 160.18 g/mol
InChI Key: SGMABXRSPZLOPP-UHFFFAOYSA-N
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Patent
US04085212

Procedure details

A mixture of 3-methyl-1,2,3,4-tetrahydroquinazolin-2-thione (5.87 g., prepared as described in J. Pharm. Sci., 1961, 50, 866), methyl iodide (6 ml) and ethanol (230 ml) was refluxed for 1 hour, cooled and diluted with ether. The precipitate (8.27g) was suspended in ethanol (42 ml), treated with hydrazine hydrate (42 ml) and the mixture refluxed for 1 hour, cooled, diluted with water and extracted with chloroform. The extracts were washed, dried and evaporated to give the 2-hydrazinoquinazoline (4.55g). This was dissolved in a mixture of 2N hydrochloric acid (27 ml.) and acetic acid (13 ml), cooled, and treated, dropwise below 5°, with a solution of sodium nitrite (2.04 g) in water (13 ml). The mixture was allowed to stand for a further hour at room temperature, basified with 10N sodium hydroxide solution and the precipitate filtered off and dried. Recrystallization from methanol gave the title compound (1.25 g., m.p. 134°-5° ).
Name
3-methyl-1,2,3,4-tetrahydroquinazolin-2-thione
Quantity
5.87 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
230 mL
Type
solvent
Reaction Step One
[Compound]
Name
precipitate
Quantity
8.27 g
Type
reactant
Reaction Step Two
Quantity
42 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
42 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C[N:2]1[CH2:11][C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[NH:4][C:3]1=S.CI.O.[NH2:16][NH2:17]>CCOCC.C(O)C.O>[NH:16]([C:3]1[N:2]=[CH:11][C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[N:4]=1)[NH2:17] |f:2.3|

Inputs

Step One
Name
3-methyl-1,2,3,4-tetrahydroquinazolin-2-thione
Quantity
5.87 g
Type
reactant
Smiles
CN1C(NC2=CC=CC=C2C1)=S
Name
Quantity
6 mL
Type
reactant
Smiles
CI
Name
Quantity
230 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
precipitate
Quantity
8.27 g
Type
reactant
Smiles
Step Three
Name
Quantity
42 mL
Type
reactant
Smiles
O.NN
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Five
Name
Quantity
42 mL
Type
solvent
Smiles
C(C)O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
TEMPERATURE
Type
TEMPERATURE
Details
the mixture refluxed for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
WASH
Type
WASH
Details
The extracts were washed
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
N(N)C1=NC2=CC=CC=C2C=N1
Measurements
Type Value Analysis
AMOUNT: MASS 4.55 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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